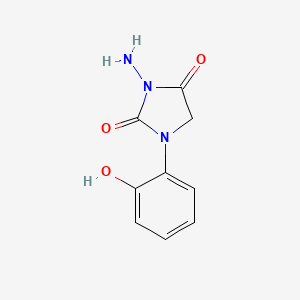

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H9N3O3 It is known for its unique structure, which includes an imidazolidine ring fused with a phenyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 2-hydroxybenzaldehyde with urea and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazolidine ring. The reaction conditions often include the use of ethanol as a solvent and heating at temperatures around 80-100°C for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Types of Reactions:

Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form quinone derivatives.

Reduction: The imidazolidine ring can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogen atoms.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperuricemia and Gout

Recent studies have highlighted the efficacy of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide derivatives in managing hyperuricemia and gout. Gout is characterized by elevated uric acid levels, leading to painful inflammation in joints. Current treatments have limitations, including significant side effects and ineffectiveness for some patients. The compound has shown promising results in reducing serum uric acid concentrations.

Case Study:

A study demonstrated that a derivative of 4-Chloro-2-(trifluoromethyl)benzenesulfonamide exhibited a strong inhibitory effect on human urate transporter 1 (hURAT1), which is crucial for uric acid reabsorption in the kidneys. The compound's half maximal inhibitory concentration (IC50) values were significantly lower than those of existing treatments like benzbromarone, indicating its potential as a novel therapeutic agent for gout management .

| Compound | IC50 (nM) |

|---|---|

| Benzbromarone | 407 |

| 4-Chloro-2-(trifluoromethyl)benzenesulfonamide | 54 |

Intermediate for Anticancer Drugs

4-Chloro-2-(trifluoromethyl)benzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceuticals, including anticancer agents. One notable application is in the synthesis of sorafenib, a multi-kinase inhibitor used for treating advanced renal cell carcinoma. The compound's structure allows for modifications that enhance the biological activity of the final drug product.

Synthesis Overview:

The synthesis process involves multiple steps, starting from ortho-chlorotrifluoromethane. A nitration reaction followed by reduction leads to the formation of the desired sulfonamide derivative, which can then be further reacted to produce sorafenib or similar compounds .

Environmental Considerations and Safety

The synthesis methods for 4-Chloro-2-(trifluoromethyl)benzenesulfonamide have been optimized to minimize environmental impact and enhance safety. Traditional methods often produced hazardous waste and required high temperatures, posing risks during production. Recent advancements utilize safer reagents and conditions, significantly reducing waste generation and improving overall process safety .

Wirkmechanismus

The mechanism of action of 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Imidazolidine-2,4-dione: A simpler analog without the phenyl and hydroxyl groups.

Thiazolidine-2,4-dione: Contains a sulfur atom instead of the oxygen in the imidazolidine ring.

Hydantoin: A related compound with a similar imidazolidine ring structure.

Uniqueness: 3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione is unique due to the presence of both the phenyl and hydroxyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Biologische Aktivität

3-Amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the imidazolidine-2,4-dione family, which has been noted for various pharmacological effects. The presence of both amino and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound in drug development.

Enzyme Inhibition

Research indicates that imidazolidine-2,4-dione derivatives, including this compound, may act as enzyme inhibitors. They interact with biological macromolecules through various biochemical pathways, potentially affecting cellular functions such as signaling pathways and gene expression.

Biochemical Pathways

The compound appears to influence multiple biochemical pathways. For instance, it may exert its effects at the molecular level by binding to enzymes or other biomolecules, leading to inhibition or activation of specific cellular processes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that derivatives of imidazolidine-2,4-diones exhibit notable antibacterial properties. For example, related compounds have demonstrated significant antibacterial activity against Escherichia coli, with inhibition zones comparable to standard antibiotics .

Anticancer Potential

The anticancer efficacy of imidazolidine derivatives has garnered attention. Research indicates that these compounds can induce cytotoxic effects on various human solid tumors without causing adverse effects like methemoglobinemia or hypoglycemia . This suggests a favorable safety profile for potential therapeutic applications.

Antimalarial Activity

Some studies have highlighted the potential of imidazolidine derivatives as antimalarial agents. Compounds within this class have shown promising results against Plasmodium berghei, indicating their potential as effective treatments for malaria .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound and related compounds:

Conclusion and Future Perspectives

The biological activity of this compound presents exciting opportunities for further research and development in pharmacology. Its potential as an enzyme inhibitor and its diverse therapeutic applications warrant comprehensive studies to fully elucidate its mechanisms and optimize its use in clinical settings.

Future research should focus on:

- Detailed mechanistic studies to understand how this compound interacts with specific biological targets.

- Clinical trials to evaluate the efficacy and safety profile in humans.

- Exploration of structural modifications to enhance its bioactivity and reduce potential side effects.

Eigenschaften

IUPAC Name |

3-amino-1-(2-hydroxyphenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-12-8(14)5-11(9(12)15)6-3-1-2-4-7(6)13/h1-4,13H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLNRCUPFMWSBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C2=CC=CC=C2O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.